molecular formula C11H18O4 B1365150 Diethyl 2-(cyclopropylmethyl)malonate

Diethyl 2-(cyclopropylmethyl)malonate

Cat. No.: B1365150
M. Wt: 214.26 g/mol
InChI Key: SXDDUXFBXCFQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(cyclopropylmethyl)malonate is a malonate ester derivative characterized by a central malonate core substituted with a cyclopropylmethyl group (-CH₂-C₃H₅) and two ethyl ester moieties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its cyclopropane ring introduces steric and electronic effects, influencing reactivity and applications in drug design .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

diethyl 2-(cyclopropylmethyl)propanedioate

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3

InChI Key

SXDDUXFBXCFQSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Diethyl 2-(Cyclopropylmethyl)malonate and Analogues
Compound Name Substituent Molecular Formula Yield (%) Physical State Notable Applications/Properties
This compound Cyclopropylmethyl C₁₁H₁₈O₄* 85 Oil Pharmaceutical intermediates; bioactivity against prostate cancer
Diethyl 2-(cyclopentylmethyl)malonate Cyclopentylmethyl C₁₃H₂₂O₄ 70 Oil Less strained ring; lower synthetic efficiency
Diethyl 2-(2-cyanoethyl)malonate Cyanoethyl (-CH₂-C≡N) C₁₀H₁₅NO₄ 60 Oil Enhanced electrophilicity; used in Michael additions
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl C₁₇H₂₀O₅ N/A N/A Drug synthesis (e.g., quinolones)
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridinylmethylene C₁₄H₁₅NO₄ N/A N/A Reactivity in dipolar cycloadditions

*Calculated molecular formula based on substituent addition to diethyl malonate (C₇H₁₀O₄).

Key Observations:
  • Synthetic Efficiency : this compound exhibits a high yield (85%) under optimized conditions using Cu(OAc)₂ catalysis . In contrast, Diethyl 2-(cyclopentylmethyl)malonate (70% yield) requires longer reaction times due to steric hindrance from the larger cyclopentyl group .
  • Physical State : Most analogues are oils, except dimethyl derivatives (e.g., Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate), which crystallize as solids (m.p. 81.8–82.4°C) .
  • Reactivity: The cyclopropane ring in this compound enhances ring-opening reactivity in radical or nucleophilic reactions, unlike the stable cyanoethyl group in Diethyl 2-(2-cyanoethyl)malonate .

Reaction Pathways and Catalytic Behavior

  • Radical Functionalization : this compound undergoes C–H oxidative radical functionalization to install diverse groups (e.g., ketones) at the α-position, a pathway less efficient in bulkier analogues like cyclopentylmethyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.